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Compound of Interest

Compound Name: FGA145

Cat. No.: B12377170

Information regarding the molecule designated FGA145 is not currently available in the public
domain. Extensive searches for "FGA145" and related terms across scientific literature and
drug development databases did not yield any specific information about a molecule with this
identifier.

This suggests that "FGA145" may be an internal development codename for a compound that
has not yet been publicly disclosed, a very recent discovery not yet published, or potentially a
mistyped identifier.

Without access to the specific chemical structure, target protein, or any experimental data
associated with FGA145, it is not possible to provide the requested in-depth technical guide on
its reversible covalent inhibition mechanism. The creation of data tables, detailed experimental
protocols, and mechanistic diagrams is contingent upon the availability of this foundational
information.

Alternative Approach: A Template for a Technical
Guide on Reversible Covalent Inhibition

To fulfill the user's request for a guide on this topic, we can provide a template based on a well-
characterized reversible covalent inhibitor. This will demonstrate the expected structure and
content of such a document, which can be adapted once information on FGA145 becomes
available.
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For this purpose, we will use Ibrutinib, a known reversible covalent inhibitor of Bruton's tyrosine
kinase (BTK), as an illustrative example.

lllustrative Example: The Reversible Covalent

Inhibition Mechanism of Ibrutinib
Introduction

Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and
selective inhibitor of Bruton's tyrosine kinase (BTK). It forms a reversible covalent bond with a
cysteine residue (Cys481) in the active site of BTK. This inhibition is crucial for disrupting B-cell
receptor (BCR) signaling pathways, which are constitutively active in various B-cell
malignancies. This guide details the mechanism, experimental validation, and key quantitative
parameters of ibrutinib's interaction with BTK.

Mechanism of Reversible Covalent Inhibition

The inhibitory process of ibrutinib involves a two-step mechanism. Initially, ibrutinib non-
covalently binds to the ATP-binding pocket of BTK. This initial binding orients the electrophilic
acrylamide "warhead" of ibrutinib in close proximity to the nucleophilic thiol group of the Cys481
residue. Subsequently, a Michael addition reaction occurs, leading to the formation of a
covalent, yet reversible, bond. The reversibility of this interaction is a key feature that
contributes to its safety profile by minimizing off-target effects.
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Caption: Ibrutinib inhibits BTK, a key kinase in the B-cell receptor signaling pathway.
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Quantitative Data Summary

The following table summarizes key quantitative parameters that characterize the interaction
between ibrutinib and BTK.

Parameter Value Method Reference

IC50 0.5nM Cell-based assay [1]

Ki 1.2 nM Enzyme kinetics [2]
Surface Plasmon

kon 6.7 x 104 M-1s-1 [3]
Resonance
Surface Plasmon

koff 8.1x10-5s-1 [3]
Resonance

Residence Time Surface Plasmon

~3.4 hours [3]

(1/koff)

Resonance

Experimental Protocols

o Objective: To confirm the covalent modification of BTK by ibrutinib at Cys481.

e Methodology:

o Recombinant BTK protein is incubated with a molar excess of ibrutinib for a defined

period.

o The protein-inhibitor complex is denatured, reduced, and alkylated.

o The protein is digested into smaller peptides using a protease (e.g., trypsin).

o The resulting peptide mixture is analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o The mass spectrum is analyzed to identify the peptide containing Cys481 and confirm the

mass shift corresponding to the addition of the ibrutinib molecule.
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Caption: Workflow for confirming covalent modification of BTK by ibrutinib using mass
spectrometry.

» Objective: To determine the concentration of ibrutinib required to inhibit 50% of BTK activity
in a cellular context.

o Methodology:
o B-cells are treated with varying concentrations of ibrutinib.
o The cells are lysed to release the cellular proteins.
o The lysate is added to a microplate pre-coated with an antibody that captures BTK.

o A substrate for BTK is added, along with ATP.
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o The phosphorylation of the substrate is detected using a specific antibody conjugated to a
reporter enzyme (e.g., horseradish peroxidase).

o The signal is quantified, and the IC50 value is calculated by plotting the percentage of
inhibition against the logarithm of the inhibitor concentration.

Conclusion

Ibrutinib serves as a paradigm for the successful development of a reversible covalent inhibitor.
Its mechanism of action, characterized by initial non-covalent binding followed by the formation
of a reversible covalent bond with Cys481 of BTK, provides both high potency and selectivity.
The experimental methodologies outlined in this guide are fundamental for the characterization
of such inhibitors and can be applied to the study of novel agents like FGA145 once
information becomes publicly available.

Should you have an alternative identifier for the molecule of interest, please provide it, and a
new search can be initiated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12377170?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

